molecular formula C18H16O5 B023593 1,3,7-Trihydroxy-2-prenylxanthone CAS No. 20245-39-0

1,3,7-Trihydroxy-2-prenylxanthone

Cat. No. B023593
CAS RN: 20245-39-0
M. Wt: 312.3 g/mol
InChI Key: FLWKTILHZPCXDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,7-Trihydroxy-2-prenylxanthone involves a facile five-step process starting from 1,3,5-trimethoxybenzene, leading to naturally occurring 1,3,7-trihydroxyxanthone. This is followed by regioselective coupling reactions with prenal under specific conditions to obtain natural product derivatives with high yields (Mondal, Puranik, & Argade, 2006). Additionally, prenylation of 1,3-dihydroxyxanthone using prenyl bromide and KOH has been successfully performed, yielding 1,3-dihydroxy-2-prenylxanthone as a yellow-brown paste (Yuanita et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,3,7-Trihydroxy-2-prenylxanthone has been elucidated through various spectroscopic techniques, including Infra Red (IR) and Nuclear Magnetic Resonance (1H-NMR), confirming the monosubstituted c-prenylation at carbon number 2 (Yuanita et al., 2023).

Chemical Reactions and Properties

Prenylated 1,3,7-trihydroxyxanthone exhibits moderate antibacterial activity, indicating its potential for further pharmacological studies. The compound's synthesis and chemical reactions contribute to its structural diversity and biological activities, making it a subject of interest in medicinal chemistry (Yuanita et al., 2023).

Physical Properties Analysis

The synthesis of 1,3,7-Trihydroxy-2-prenylxanthone results in a yellow-brown paste, indicating its solid physical state under standard conditions. The yield and physical appearance suggest a specific molecular arrangement and stability characteristic of xanthone derivatives (Yuanita et al., 2023).

Chemical Properties Analysis

The chemical properties of 1,3,7-Trihydroxy-2-prenylxanthone, including its regioselective synthesis and antibacterial activity, reflect its significance in the search for bioactive compounds. The successful synthesis and characterization pave the way for further studies on its potential applications in pharmaceuticals and biochemistry (Mondal, Puranik, & Argade, 2006); (Yuanita et al., 2023).

Scientific Research Applications

Pharmaceutical Biology

  • Field : Pharmaceutical Biology
  • Application : The compound “1,3,7-Trihydroxy-2-prenylxanthone” is involved in the biosynthesis of a prenylated xanthone called hyperxanthone E . This process is catalyzed by a membrane-bound prenyltransferase (PT) enzyme .
  • Method : The PT enzyme’s cDNA was functionally characterized by expression in baculovirus-infected insect cells . The recombinant enzyme catalyzed the biosynthesis of 1,3,6,7-tetrahydroxy-8-prenylxanthone through regiospecific C–8 prenylation of 1,3,6,7-tetrahydroxyxanthone .
  • Results : The enzymatic product shared significant structural features with the previously reported cholinesterase inhibitor γ-mangostin . This suggests that the compound could potentially be used in the treatment of Alzheimer’s disease .

Antimicrobial Research

  • Field : Antimicrobial Research
  • Application : “1,3,7-Trihydroxy-2-prenylxanthone” has been found to have antimicrobial activity .
  • Method : The exact methods of application or experimental procedures were not specified in the source .
  • Results : The compound showed promising results against Bacillus subtilis and methicillin-resistant Staphylococcus aureus .

Anti-infection Research

  • Field : Anti-infection Research
  • Application : “1,3,7-Trihydroxy-2-prenylxanthone” shows weaker antibacterial activity .
  • Method : The exact methods of application or experimental procedures were not specified in the source .
  • Results : The compound exhibits the MIC values of 6.25 mg/ml against VREs strains (E. faecalis, E. faecium, and E. gallinarum) .

Inflammation Research

  • Field : Inflammation Research
  • Application : A similar compound, “1,3,5-Trihydroxy-4-prenylxanthone”, has been found to inhibit the production of NO in Lipopolysaccharides (LPS) induced RAW264.7 macrophages .
  • Method : The exact methods of application or experimental procedures were not specified in the source .
  • Results : The compound showed anti-inflammatory activity .

Biosynthesis Research

  • Field : Biosynthesis Research
  • Application : “1,3,7-Trihydroxy-2-prenylxanthone” is involved in the biosynthesis of xanthones . Xanthones are a class of secondary metabolites produced by plant organisms .
  • Method : Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
  • Results : Xanthones exhibit wide biological activities such as anticancer, antimicrobial, antifungal, antimalarial, anti-HIV, anticonvulsant, anticholinesterase, antioxidant, anti-inflammatory, and antimalarial activities, among others .

Antifection Research

  • Field : Antifection Research
  • Application : “1,3,7-Trihydroxy-2-prenylxanthone” has been found to have antifection activity .
  • Method : The exact methods of application or experimental procedures were not specified in the source .
  • Results : The compound showed promising results against Bacillus subtilis and methicillin-resistant Staphylococcus aureus .

Safety And Hazards

The safety data sheet of 1,3,7-Trihydroxy-2-prenylxanthone suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9(2)3-5-11-13(20)8-15-16(17(11)21)18(22)12-7-10(19)4-6-14(12)23-15/h3-4,6-8,19-21H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWKTILHZPCXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trihydroxy-2-prenylxanthone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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